molecular formula C14H21N5 B11740008 N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11740008
M. Wt: 259.35 g/mol
InChI Key: IAMLNCVTUUWLTN-UHFFFAOYSA-N
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Description

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a complex organic compound that features a pyrazole core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The starting materials might include cyclopropyl derivatives, isopropyl pyrazoles, and methyl pyrazoles. Common synthetic routes could involve:

    Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.

    Pyrazole Formation: Construction of the pyrazole ring via cyclization reactions.

    Substitution Reactions: Functionalization of the pyrazole ring with various substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to nitro or other oxidized forms.

    Reduction: Reduction of any nitro groups back to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine: Similar in structure but with different substituents.

    Cyclopropyl pyrazoles: Compounds with a cyclopropyl group attached to a pyrazole ring.

    Isopropyl pyrazoles: Compounds with an isopropyl group attached to a pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which might confer unique chemical properties or biological activities compared to similar compounds.

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C14H21N5/c1-10(2)19-13(6-14(17-19)11-4-5-11)8-15-12-7-16-18(3)9-12/h6-7,9-11,15H,4-5,8H2,1-3H3

InChI Key

IAMLNCVTUUWLTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNC3=CN(N=C3)C

Origin of Product

United States

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